molecular formula C11H15NO B13259653 N-cyclobutyl-2-methoxyaniline

N-cyclobutyl-2-methoxyaniline

Cat. No.: B13259653
M. Wt: 177.24 g/mol
InChI Key: ORQUMCVTNYLSKV-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-methoxyaniline is an organic compound characterized by a cyclobutyl group attached to an aniline ring with a methoxy substituent at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-methoxyaniline typically involves the reaction of cyclobutylamine with 2-methoxybenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated aniline derivatives.

Scientific Research Applications

N-cyclobutyl-2-methoxyaniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

    N-cyclobutyl-2-aminobenzene: Similar structure but lacks the methoxy group.

    N-cyclopropyl-2-methoxyaniline: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    N-cyclobutyl-4-methoxyaniline: Similar structure but with the methoxy group at the para position.

Uniqueness: N-cyclobutyl-2-methoxyaniline is unique due to the presence of both the cyclobutyl and methoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-cyclobutyl-2-methoxyaniline

InChI

InChI=1S/C11H15NO/c1-13-11-8-3-2-7-10(11)12-9-5-4-6-9/h2-3,7-9,12H,4-6H2,1H3

InChI Key

ORQUMCVTNYLSKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2CCC2

Origin of Product

United States

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